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Abstract
RTI-336, or 3β-(4-chlorophenyl)-2β-[3-(4'-methylphenyl)isoxazol-5-yl]tropane, is a potent and

selective phenyltropane-based dopamine transporter (DAT) inhibitor.[1][2] Its high affinity for

the DAT, coupled with a significantly lower affinity for the serotonin and norepinephrine

transporters, has positioned it as a valuable research tool and a potential therapeutic agent for

cocaine addiction.[3][4][5] Preclinical studies have demonstrated that RTI-336 can substitute for

cocaine in animal models and reduce cocaine self-administration, suggesting its potential as a

replacement therapy.[3][5] This technical guide provides a comprehensive overview of RTI-336,

including its chemical properties, binding profile, and detailed experimental protocols for its

characterization.

Chemical Properties and Synthesis
RTI-336 is a synthetic tropane derivative with the systematic IUPAC name 5-[(1S,3S,4S,5R)-3-

(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-4-yl]-3-(4-methylphenyl)-1,2-oxazole.[6] Its

hydrochloride salt is the commonly used form in research.

Table 1: Chemical and Physical Properties of RTI-336
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Property Value

IUPAC Name

5-[(1S,3S,4S,5R)-3-(4-chlorophenyl)-8-methyl-8-

azabicyclo[3.2.1]octan-4-yl]-3-(4-

methylphenyl)-1,2-oxazole

Molecular Formula C₂₄H₂₅ClN₂O

Molar Mass 392.93 g/mol

CAS Number 236754-02-2

The synthesis of RTI-336 involves the condensation of 3β-(4-chlorophenyl)-2β-

(carbomethoxy)tropane with the lithiated derivative of 4-methylacetophenone oxime to form a

β-keto oxime intermediate. This intermediate then undergoes cyclizative dehydration, typically

in the presence of sulfuric acid, to yield the final isoxazole compound.[7]

Reactants

Intermediate Product3β-(4-chlorophenyl)-2β-
(carbomethoxy)tropane

β-keto oxime

Condensation

Lithiated 4-methyl-
acetophenone oxime

RTI-336

Cyclizative
dehydration

(H₂SO₄)
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Synthesis pathway of RTI-336.

In Vitro Pharmacology: Binding Affinity and
Selectivity
RTI-336 exhibits high affinity for the dopamine transporter (DAT) and is highly selective over

the serotonin (SERT) and norepinephrine (NET) transporters.
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Table 2: Monoamine Transporter Binding Affinities of RTI-336

Transporter IC₅₀ (nM)
Selectivity Ratio
(SERT/DAT)

Selectivity Ratio
(NET/DAT)

DAT 4.1 1404 419

SERT 5741

NET 1714

Data compiled from Carroll et al., 2004.

Experimental Protocols
In Vitro Dopamine Transporter Binding Assay
This protocol describes a competitive binding assay to determine the affinity of RTI-336 for the

dopamine transporter using [³H]WIN 35,428 as the radioligand.

Materials:

Rat striatal tissue

Homogenization Buffer: 0.32 M sucrose

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4

[³H]WIN 35,428 (specific activity ~80 Ci/mmol)

RTI-336

Non-specific binding control: 10 µM GBR 12909 or cocaine

Glass fiber filters (e.g., Whatman GF/B)

Scintillation fluid

Scintillation counter
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Procedure:

Membrane Preparation:

Homogenize fresh or frozen rat striatal tissue in ice-cold homogenization buffer.

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

Resuspend the resulting pellet in assay buffer.

Binding Assay:

In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]WIN 35,428 (final concentration

~1-2 nM), and 50 µL of varying concentrations of RTI-336.

For total binding, add 50 µL of assay buffer instead of RTI-336.

For non-specific binding, add 50 µL of the non-specific binding control.

Add 100 µL of the membrane preparation to each well.

Incubate at room temperature for 60-90 minutes.

Filtration and Counting:

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

Wash the filters three times with ice-cold assay buffer.

Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a

scintillation counter.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15186486?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Membrane Preparation
(Rat Striatum)

Binding Assay Incubation
([³H]WIN 35,428, RTI-336)

Rapid Filtration

Scintillation Counting

Data Analysis (IC₅₀)

Click to download full resolution via product page

Workflow for the in vitro DAT binding assay.

In Vivo Microdialysis in Non-Human Primates
This protocol outlines the procedure for measuring extracellular dopamine levels in the brain of

a rhesus monkey following RTI-336 administration.

Materials:

Rhesus monkey with a surgically implanted guide cannula

Microdialysis probe (e.g., CMA 12)
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Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM

MgCl₂, pH 7.4

RTI-336 (1.0 mg/kg, dissolved in sterile saline)

HPLC system with electrochemical detection (HPLC-ECD)

Fraction collector

Procedure:

Probe Insertion and Equilibration:

Gently insert the microdialysis probe through the guide cannula into the target brain region

(e.g., caudate nucleus).

Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.

Allow for a 60-90 minute equilibration period to establish a stable baseline of dopamine

levels.

Baseline Collection:

Collect dialysate samples every 10-20 minutes for at least 60 minutes to determine

baseline dopamine concentrations.

Drug Administration and Sample Collection:

Administer RTI-336 (1.0 mg/kg) via intramuscular (i.m.) injection.

Continue collecting dialysate samples at regular intervals for several hours post-injection.

Sample Analysis:

Analyze the collected dialysate samples for dopamine content using HPLC-ECD.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15186486?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Probe Insertion & Equilibration

Baseline Sample Collection

RTI-336 Administration (1.0 mg/kg, i.m.)

Post-dosing Sample Collection

HPLC-ECD Analysis of Dopamine

Data Interpretation

Click to download full resolution via product page

Workflow for in vivo microdialysis.

Cocaine Self-Administration in Non-Human Primates
This protocol describes a model to assess the effect of RTI-336 on cocaine self-administration

in rhesus monkeys.

Materials:
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Rhesus monkey with an indwelling intravenous catheter

Operant conditioning chamber equipped with two levers

Cocaine hydrochloride (e.g., 0.1 mg/kg/infusion)

RTI-336

Heparinized saline

Procedure:

Training:

Train the monkey to press a lever for food reinforcement on a fixed-ratio (FR) schedule.

Once lever pressing is established, substitute food with intravenous infusions of cocaine.

Establish a stable baseline of cocaine self-administration.

RTI-336 Pretreatment:

Administer a dose of RTI-336 (e.g., via i.m. injection) prior to the self-administration

session.

Self-Administration Session:

Place the monkey in the operant chamber.

Lever presses on the active lever result in an infusion of cocaine, while presses on the

inactive lever have no consequence.

Record the number of infusions earned over the session.

Data Analysis:

Compare the number of cocaine infusions self-administered after RTI-336 pretreatment to

baseline sessions.
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Mechanism of Action and Downstream Signaling
RTI-336's primary mechanism of action is the blockade of the dopamine transporter. This

inhibition of dopamine reuptake leads to an increase in the extracellular concentration of

dopamine in the synaptic cleft. The elevated synaptic dopamine then leads to increased

activation of postsynaptic dopamine receptors (D1 and D2 families), triggering downstream

signaling cascades.
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Signaling cascade following DAT inhibition by RTI-336.
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Conclusion
RTI-336 is a well-characterized and highly selective dopamine transporter inhibitor. Its

pharmacological profile makes it an invaluable tool for studying the role of the dopamine

system in reward, reinforcement, and addiction. The detailed protocols provided in this guide

are intended to facilitate further research into the therapeutic potential and neurobiological

effects of RTI-336. As with any potent psychoactive compound, appropriate safety precautions

and ethical considerations are paramount in its handling and use in experimental settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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